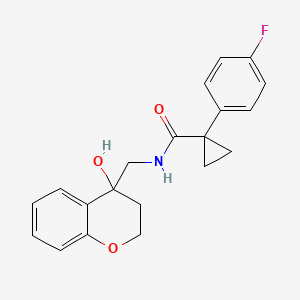
1-(4-fluorophenyl)-N-((4-hydroxychroman-4-yl)methyl)cyclopropanecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-fluorophenyl)-N-((4-hydroxychroman-4-yl)methyl)cyclopropanecarboxamide, also known as FCC, is a synthetic compound that has gained attention in the scientific community due to its potential therapeutic applications. FCC is a cyclopropane carboxamide derivative that is structurally similar to other compounds with known biological activity. In
Mecanismo De Acción
The mechanism of action of 1-(4-fluorophenyl)-N-((4-hydroxychroman-4-yl)methyl)cyclopropanecarboxamide is not fully understood. However, it is believed that the compound exerts its biological effects by modulating the activity of various enzymes and signaling pathways. 1-(4-fluorophenyl)-N-((4-hydroxychroman-4-yl)methyl)cyclopropanecarboxamide has been shown to inhibit the activity of several enzymes involved in inflammation and cancer progression. The compound has also been shown to modulate the activity of various signaling pathways, including the NF-κB pathway, which is involved in inflammation and cancer progression.
Biochemical and Physiological Effects:
1-(4-fluorophenyl)-N-((4-hydroxychroman-4-yl)methyl)cyclopropanecarboxamide has been shown to exhibit several biochemical and physiological effects. The compound has been shown to inhibit the activity of various enzymes involved in inflammation and cancer progression. 1-(4-fluorophenyl)-N-((4-hydroxychroman-4-yl)methyl)cyclopropanecarboxamide has also been shown to modulate the activity of various signaling pathways, including the NF-κB pathway. The compound has been shown to reduce inflammation in animal models and inhibit the growth of cancer cells. 1-(4-fluorophenyl)-N-((4-hydroxychroman-4-yl)methyl)cyclopropanecarboxamide has also demonstrated antiviral activity against several viruses.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(4-fluorophenyl)-N-((4-hydroxychroman-4-yl)methyl)cyclopropanecarboxamide has several advantages for lab experiments. The compound is stable and can be easily synthesized in high purity and high-quality product suitable for scientific research. 1-(4-fluorophenyl)-N-((4-hydroxychroman-4-yl)methyl)cyclopropanecarboxamide has demonstrated potential therapeutic applications for various diseases, including cancer, viral infections, and inflammatory disorders. However, there are also limitations to using 1-(4-fluorophenyl)-N-((4-hydroxychroman-4-yl)methyl)cyclopropanecarboxamide in lab experiments. The compound is relatively new, and its mechanism of action is not fully understood. Further research is needed to fully understand the biological effects of 1-(4-fluorophenyl)-N-((4-hydroxychroman-4-yl)methyl)cyclopropanecarboxamide.
Direcciones Futuras
There are several future directions for research on 1-(4-fluorophenyl)-N-((4-hydroxychroman-4-yl)methyl)cyclopropanecarboxamide. One direction is to further investigate the mechanism of action of the compound. Understanding the biological effects of 1-(4-fluorophenyl)-N-((4-hydroxychroman-4-yl)methyl)cyclopropanecarboxamide will provide insights into its potential therapeutic applications. Another direction is to test the compound in clinical trials to determine its safety and efficacy in humans. 1-(4-fluorophenyl)-N-((4-hydroxychroman-4-yl)methyl)cyclopropanecarboxamide has demonstrated potential therapeutic applications for various diseases, and clinical trials will provide valuable information on its potential as a therapeutic agent. Additionally, further research is needed to optimize the synthesis method of 1-(4-fluorophenyl)-N-((4-hydroxychroman-4-yl)methyl)cyclopropanecarboxamide to yield high purity and high-quality product suitable for scientific research.
Métodos De Síntesis
1-(4-fluorophenyl)-N-((4-hydroxychroman-4-yl)methyl)cyclopropanecarboxamide can be synthesized using a multistep process that involves the reaction of 4-fluorobenzaldehyde with 4-hydroxychroman-4-ylmethylamine to form an intermediate product. This intermediate product is then reacted with cyclopropanecarboxylic acid to form 1-(4-fluorophenyl)-N-((4-hydroxychroman-4-yl)methyl)cyclopropanecarboxamide. The synthesis method of 1-(4-fluorophenyl)-N-((4-hydroxychroman-4-yl)methyl)cyclopropanecarboxamide has been optimized to yield high purity and high-quality product suitable for scientific research.
Aplicaciones Científicas De Investigación
1-(4-fluorophenyl)-N-((4-hydroxychroman-4-yl)methyl)cyclopropanecarboxamide has been shown to exhibit anti-inflammatory, anti-cancer, and anti-viral properties. The compound has been tested in vitro and in vivo, and the results suggest that 1-(4-fluorophenyl)-N-((4-hydroxychroman-4-yl)methyl)cyclopropanecarboxamide has potential therapeutic applications. 1-(4-fluorophenyl)-N-((4-hydroxychroman-4-yl)methyl)cyclopropanecarboxamide has been shown to inhibit the growth of cancer cells and reduce inflammation in animal models. The compound has also been tested against viral infections and has demonstrated antiviral activity against several viruses. 1-(4-fluorophenyl)-N-((4-hydroxychroman-4-yl)methyl)cyclopropanecarboxamide has the potential to be used as a therapeutic agent for various diseases, including cancer, viral infections, and inflammatory disorders.
Propiedades
IUPAC Name |
1-(4-fluorophenyl)-N-[(4-hydroxy-2,3-dihydrochromen-4-yl)methyl]cyclopropane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20FNO3/c21-15-7-5-14(6-8-15)19(9-10-19)18(23)22-13-20(24)11-12-25-17-4-2-1-3-16(17)20/h1-8,24H,9-13H2,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEMKJGNDHOJVGY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C2=CC=C(C=C2)F)C(=O)NCC3(CCOC4=CC=CC=C43)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20FNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-fluorophenyl)-N-((4-hydroxychroman-4-yl)methyl)cyclopropanecarboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

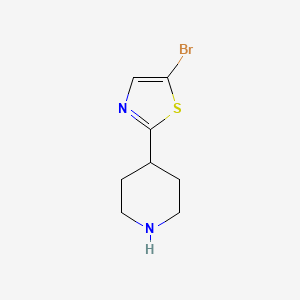
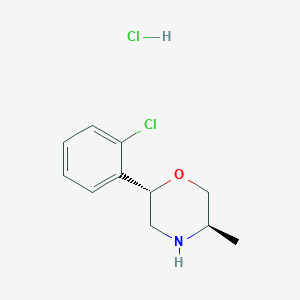
![N-(2-(4-(4-benzylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3-phenylpropanamide](/img/structure/B2952536.png)
![(E)-N-Cyclopropyl-4-(dimethylamino)-N-[(1-hydroxycyclobutyl)methyl]but-2-enamide](/img/structure/B2952538.png)

![7-Bromo-2-tert-butylimidazo[1,2-a]pyridine hydrobromide](/img/structure/B2952544.png)
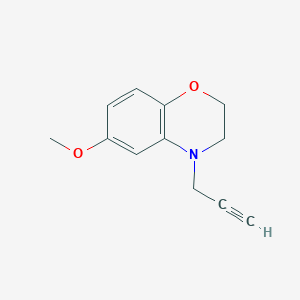

![1,5-dimethyl-N-(6-sulfamoylbenzo[d]thiazol-2-yl)-1H-pyrazole-3-carboxamide](/img/structure/B2952548.png)
![2-chloro-N-[1-(2-cyanoethyl)-3-methyl-1H-pyrazol-5-yl]pyridine-4-carboxamide](/img/structure/B2952551.png)
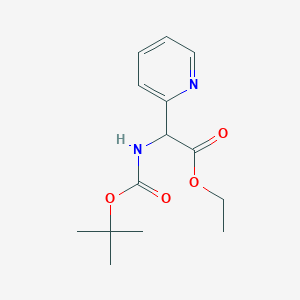

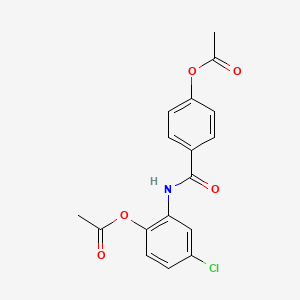
![2-[(1-Cyclopropylsulfonylpiperidin-4-yl)methoxy]-6-(trifluoromethyl)pyridine](/img/structure/B2952557.png)